molecular formula C10H8F3NO3 B2436295 3-Acetamido-5-(trifluoromethyl)benzoic acid CAS No. 500590-51-2

3-Acetamido-5-(trifluoromethyl)benzoic acid

Cat. No. B2436295
CAS RN: 500590-51-2
M. Wt: 247.173
InChI Key: UEGUKMUUDSGPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetamido-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 . It is a benzoic acid derivative that features an acetamido group at the 3-position and a trifluoromethyl group at the 5-position .


Molecular Structure Analysis

The molecular structure of 3-Acetamido-5-(trifluoromethyl)benzoic acid consists of a benzene ring substituted with an acetamido group at the 3-position and a trifluoromethyl group at the 5-position . The compound also contains a carboxylic acid group attached to the benzene ring .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Acetamido-5-(trifluoromethyl)benzoic acid are not available, benzoic acid derivatives are known to participate in a variety of chemical reactions. For instance, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Crafts acylation .


Physical And Chemical Properties Analysis

3-Acetamido-5-(trifluoromethyl)benzoic acid has a molecular weight of 247.17 and a molecular formula of C10H8F3NO3 . It has a complexity of 316 and a topological polar surface area of 66.4Ų . The compound is canonicalized and has a covalently-bonded unit count of 1 .

Scientific Research Applications

Inhibitory Activity in Protein Tyrosine Phosphatase 1B

3-Acetamido-5-(trifluoromethyl)benzoic acid derivatives have been explored for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in several diseases including diabetes and cancer. These derivatives, synthesized based on the structure of a known virtual high-throughput screening (vHTS) hit, exhibited significant PTP1B inhibition, suggesting their potential in therapeutic applications (Rakse et al., 2013).

Application in Organic Chemistry and Chemical Synthesis

This chemical has applications in organic chemistry, particularly in the synthesis of complex organic compounds. For instance, it has been used in the synthesis of N-acetylneuraminic acid derivatives, which are important in biological systems (Beau et al., 1978). Additionally, a study presented a catalyst-free method for the decarboxylative trifluoromethylation of benzoic acid derivatives, showcasing an environmentally friendly transformation relevant in organic synthesis (Wang et al., 2017).

Metal Complex Formation and Spectroscopy

Isomeric acetamido benzoic acids, including 3-acetamido-5-(trifluoromethyl)benzoic acid, are used to form metal complexes with various metals like Co, Ni, Zn, and Cd. These complexes are characterized by various techniques including spectroscopy, suggesting applications in material science and inorganic chemistry (E et al., 2014).

Applications in Microbial Neuraminidase Inhibition

Novel derivatives of 3-acetamido-5-(trifluoromethyl)benzoic acid have been synthesized and evaluated for their ability to inhibit microbial neuraminidase. These compounds have shown potent inhibitory action, suggesting their use in combating microbial infections (Gupta, 2019).

Safety and Hazards

3-Acetamido-5-(trifluoromethyl)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-acetamido-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c1-5(15)14-8-3-6(9(16)17)2-7(4-8)10(11,12)13/h2-4H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGUKMUUDSGPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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